molecular formula C16H19N5O4 B5686537 2,3-di-4-morpholinyl-6-nitroquinoxaline

2,3-di-4-morpholinyl-6-nitroquinoxaline

Katalognummer B5686537
Molekulargewicht: 345.35 g/mol
InChI-Schlüssel: LHDKFHKPKKHJDU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3-di-4-morpholinyl-6-nitroquinoxaline (DNQX) is a chemical compound that belongs to the quinoxaline family. It is a potent non-competitive antagonist of the ionotropic glutamate receptors, specifically the AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptor. DNQX is widely used in scientific research to study the role of glutamate receptors in various physiological and pathological processes.

Wirkmechanismus

2,3-di-4-morpholinyl-6-nitroquinoxaline acts as a non-competitive antagonist of the AMPA receptor by binding to the receptor's ion channel and blocking the influx of ions. This results in the inhibition of excitatory neurotransmission, which is important for synaptic plasticity and learning and memory processes.
Biochemical and Physiological Effects:
2,3-di-4-morpholinyl-6-nitroquinoxaline has several biochemical and physiological effects. It inhibits the excitatory neurotransmission mediated by AMPA receptors, which results in the inhibition of synaptic plasticity and learning and memory processes. 2,3-di-4-morpholinyl-6-nitroquinoxaline also has anticonvulsant properties and is used to treat epilepsy. It has been shown to reduce the severity and frequency of seizures in animal models of epilepsy. 2,3-di-4-morpholinyl-6-nitroquinoxaline also has analgesic properties and is used to treat pain. It has been shown to reduce pain perception in animal models of pain.

Vorteile Und Einschränkungen Für Laborexperimente

2,3-di-4-morpholinyl-6-nitroquinoxaline has several advantages for lab experiments. It is a potent and specific antagonist of the AMPA receptor, which allows for the selective inhibition of excitatory neurotransmission mediated by this receptor. 2,3-di-4-morpholinyl-6-nitroquinoxaline is also stable and easy to use in experiments. However, 2,3-di-4-morpholinyl-6-nitroquinoxaline has some limitations. It is not a selective antagonist of the AMPA receptor and can also inhibit other ionotropic glutamate receptors. 2,3-di-4-morpholinyl-6-nitroquinoxaline can also have off-target effects, which can complicate the interpretation of experimental results.

Zukünftige Richtungen

There are several future directions for the use of 2,3-di-4-morpholinyl-6-nitroquinoxaline in scientific research. One direction is the investigation of the role of AMPA receptors in neurological disorders such as stroke and Alzheimer's disease. 2,3-di-4-morpholinyl-6-nitroquinoxaline can be used to study the mechanisms of synaptic plasticity and neuronal damage in these conditions. Another direction is the investigation of the role of AMPA receptors in pain perception and addiction. 2,3-di-4-morpholinyl-6-nitroquinoxaline can be used to study the mechanisms of pain perception and the development of addiction. Finally, 2,3-di-4-morpholinyl-6-nitroquinoxaline can be used in the development of novel drugs that target the AMPA receptor for the treatment of neurological disorders and pain.

Synthesemethoden

2,3-di-4-morpholinyl-6-nitroquinoxaline can be synthesized by the reaction of 2,3-dichloroquinoxaline with morpholine and nitric acid. The synthesis process involves several steps, and the final product is obtained after purification and characterization.

Wissenschaftliche Forschungsanwendungen

2,3-di-4-morpholinyl-6-nitroquinoxaline is extensively used in scientific research to investigate the role of AMPA receptors in various physiological and pathological conditions. It is used to study the mechanisms of synaptic plasticity, learning, and memory, as well as the pathophysiology of neurological disorders such as epilepsy, stroke, and Alzheimer's disease. 2,3-di-4-morpholinyl-6-nitroquinoxaline is also used to investigate the role of AMPA receptors in pain perception and addiction.

Eigenschaften

IUPAC Name

4-(3-morpholin-4-yl-6-nitroquinoxalin-2-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O4/c22-21(23)12-1-2-13-14(11-12)18-16(20-5-9-25-10-6-20)15(17-13)19-3-7-24-8-4-19/h1-2,11H,3-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHDKFHKPKKHJDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC3=C(C=C(C=C3)[N+](=O)[O-])N=C2N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Morpholin-4-yl-6-nitroquinoxalin-2-yl)morpholine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.